Cas no 2098082-59-6 (1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine)

1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine structure
2098082-59-6 structure
Product name:1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
CAS No:2098082-59-6
MF:C9H13N5O
MW:207.232420682907
CID:5728275
PubChem ID:121199883

1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine Chemical and Physical Properties

Names and Identifiers

    • 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
    • F1907-2060
    • AKOS026707442
    • 2098082-59-6
    • 1,2,4-Triazolo[4,3-a]pyrazine-3-methanamine, 8-ethoxy-N-methyl-
    • Inchi: 1S/C9H13N5O/c1-3-15-9-8-13-12-7(6-10-2)14(8)5-4-11-9/h4-5,10H,3,6H2,1-2H3
    • InChI Key: IKTZKCGBBAQKQF-UHFFFAOYSA-N
    • SMILES: O(CC)C1C2=NN=C(CNC)N2C=CN=1

Computed Properties

  • Exact Mass: 207.11201006g/mol
  • Monoisotopic Mass: 207.11201006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 64.3Ų

Experimental Properties

  • Density: 1.33±0.1 g/cm3(Predicted)
  • pka: 7.20±0.10(Predicted)

1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
E134076-500mg
1-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-n-methylmethanamine
2098082-59-6
500mg
$ 365.00 2022-06-05
Life Chemicals
F1907-2060-0.5g
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
2098082-59-6 95%+
0.5g
$380.0 2023-09-07
TRC
E134076-100mg
1-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-n-methylmethanamine
2098082-59-6
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-2060-2.5g
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
2098082-59-6 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-2060-10g
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
2098082-59-6 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-2060-0.25g
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
2098082-59-6 95%+
0.25g
$361.0 2023-09-07
TRC
E134076-1g
1-(8-Ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-n-methylmethanamine
2098082-59-6
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-2060-1g
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
2098082-59-6 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-2060-5g
1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine
2098082-59-6 95%+
5g
$1203.0 2023-09-07

Additional information on 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine

Introduction to 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine (CAS No. 2098082-59-6)

The compound 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine, identified by its CAS number 2098082-59-6, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered attention due to its unique structural framework and promising biological activities. The molecule combines a triazolo[4,3-a]pyrazine core with an ethoxy substituent, creating a scaffold that exhibits potential interactions with various biological targets.

Recent studies have highlighted the importance of triazolo[4,3-a]pyrazine derivatives in medicinal chemistry. These compounds are known for their ability to modulate enzyme activity and interfere with signaling pathways relevant to diseases such as cancer and inflammation. The presence of the ethoxy group in this particular derivative enhances its solubility and metabolic stability, making it a more viable candidate for further development. The N-methylmethanamine moiety further contributes to its pharmacological profile by influencing its binding affinity and pharmacokinetic properties.

In the context of contemporary research, this compound has been investigated for its potential role in addressing neurodegenerative disorders. The triazolo[4,3-a]pyrazine core is structurally analogous to several known bioactive molecules that have demonstrated efficacy in preclinical models. Preliminary studies suggest that 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine may interact with receptors or enzymes involved in neuroprotection and synaptic transmission. These findings align with the growing interest in developing small-molecule modulators for conditions like Alzheimer's disease and Parkinson's disease.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the triazolo[4,3-a]pyrazine ring system efficiently. The introduction of the ethoxy group at the 8-position is achieved through nucleophilic aromatic substitution or directed electrophilic aromatic substitution, depending on the synthetic route chosen. The final step involves the addition of the N-methylmethanamine side chain, which is typically accomplished via reductive amination or nucleophilic substitution.

From a computational chemistry perspective, molecular modeling studies have been conducted to predict the binding mode of this compound with potential target proteins. These simulations have revealed that the compound can effectively engage with active sites of enzymes such as kinases and phosphodiesterases. The ethoxy group appears to play a critical role in stabilizing interactions through hydrogen bonding or hydrophobic effects, while the nitrogen-rich heterocyclic core provides multiple docking points for receptor binding.

The pharmacokinetic profile of 1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine has been assessed through in vitro and in vivo experiments. Initial data indicate moderate oral bioavailability and reasonable tissue distribution, suggesting its potential for systemic administration. Metabolic studies have identified major pathways involving cytochrome P450 enzymes, which is consistent with many heterocyclic compounds of similar structure. These insights are crucial for optimizing dosing regimens and minimizing potential drug-drug interactions.

Future research directions include exploring derivatives of this compound with modified substituents to enhance potency or selectivity. Additionally, combination therapy studies are being planned to evaluate synergistic effects when co-administered with other pharmacological agents. The growing body of evidence supporting the therapeutic potential of triazolo[4,3-a]pyrazine derivatives makes this compound a valuable asset in drug discovery pipelines.

In summary,1-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-methylmethanamine (CAS No. 2098082-59-6) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features and preliminary biological activity make it an attractive molecule for addressing challenging diseases. As research continues to uncover new therapeutic targets and mechanisms,this compound holds significant potential as part of innovative treatment strategies.

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